

An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Xylofuranose**, **1,2,3,5-tetraacetate**, a key intermediate in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer drug development. This document details its chemical properties, experimental protocols for its synthesis and purification, and its primary application in the synthesis of xylo-nucleosides.

Chemical Identity and Properties

D-Xylofuranose, **1,2,3,5-tetraacetate** is a fully protected derivative of D-xylose in its furanose form. The acetylation of the hydroxyl groups enhances its solubility in organic solvents and makes it a versatile precursor for various chemical transformations, most notably the glycosylation of nucleobases.[1]

Table 1: Physicochemical and Identification Data for **D-Xylofuranose**, **1,2,3,5-tetraacetate**



Property	Value	Reference(s)
CAS Number	42927-46-8	[1][2]
Molecular Formula	C13H18O9	[1][2]
Molecular Weight	318.28 g/mol	[2]
IUPAC Name	[(2R,3S,4R)-3,4,5- triacetyloxyoxolan-2-yl]methyl acetate	[2]
Appearance	Colorless to light yellow oil	N/A
Purity	≥95%	[1]
Solubility	DMF: 30 mg/mL, DMSO: 15 mg/mL, Ethanol: 15 mg/mL, PBS (pH 7.2): 10 mg/mL	[1]
Storage	-20°C	[1]
InChI Key	IHNHAHWGVLXCCI- DAAZQVBGSA-N	[2]

Note: Some sources may list other CAS numbers for different anomers, such as 61248-15-5 for the α -anomer.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of **D-Xylofuranose**, **1,2,3,5-tetraacetate**. While the seminal work by Chang and Lythgoe in 1950 described its synthesis, the full experimental details are not readily accessible.[3] Therefore, the following protocol is a well-established method for the acetylation of sugars, adapted for the synthesis of the target compound.

2.1. Synthesis of **D-Xylofuranose**, **1,2,3,5-tetraacetate**

This protocol is based on the general method of per-acetylation of sugars using acetic anhydride and pyridine.



Materials:

- D-xylose
- Acetic anhydride
- Pyridine, anhydrous
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Suspend D-xylose (1 equivalent) in a round-bottom flask containing anhydrous pyridine (5-10 volumes).
- · Cool the mixture in an ice bath with stirring.
- Slowly add acetic anhydride (5-6 equivalents) to the suspension.
- Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).



- Once the reaction is complete, cool the mixture in an ice bath and cautiously quench with cold water.
- Dilute the mixture with dichloromethane and transfer to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a syrup.

2.2. Purification

The crude product is a mixture of anomers and potentially some pyranose forms. Purification is typically achieved by column chromatography.

Materials:

- Crude **D-Xylofuranose**, **1,2,3,5-tetraacetate**
- Silica gel (for column chromatography)
- Hexanes
- Ethyl acetate
- Glass column
- Fraction collector (optional)

Procedure:

- Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or a hexane/ethyl acetate mixture) and pack a glass column.
- Dissolve the crude product in a minimal amount of the eluent.
- Load the sample onto the top of the silica gel column.



- Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be optimized based on TLC analysis.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **D-Xylofuranose**, **1,2,3,5-tetraacetate** as a clear oil.

2.3. Characterization

The purified product should be characterized to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, fully assigned ¹H and ¹³C NMR spectra for D-Xylofuranose, 1,2,3,5-tetraacetate are not widely published, the structure can be confirmed by analyzing the chemical shifts and coupling constants. Expected ¹H NMR signals would include resonances for the anomeric proton, other furanose ring protons, the C5 methylene protons, and the methyl protons of the four acetate groups.
 ¹³C NMR would show signals for the carbonyl carbons of the acetate groups, the carbons of the furanose ring, and the methyl carbons of the acetate groups. Data from similar compounds, such as β-D-ribofuranose 1,2,3,5-tetraacetate, can be used as a reference for expected chemical shift ranges.[4]
- Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques
 can be used to determine the molecular weight of the compound. The expected molecular
 ion peak would correspond to [M+Na]+ or [M+H]+.
- Purity: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas
 Chromatography (GC) if the compound is sufficiently volatile.

Application in Nucleoside Synthesis

D-Xylofuranose, **1,2,3,5-tetraacetate** is a crucial starting material for the synthesis of xylonucleosides, which are analogues of natural nucleosides with potential therapeutic applications.[1] The following is a general experimental workflow for the synthesis of a xylonucleoside.

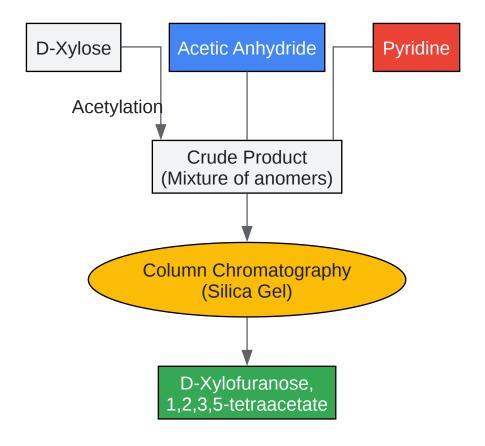
Experimental Workflow: Synthesis of a Xylo-Nucleoside



- Preparation of the Nucleobase: The chosen nucleobase (e.g., adenine, thymine) is often silylated to enhance its solubility and nucleophilicity. This is typically achieved by reacting the nucleobase with a silylating agent like hexamethyldisilazane (HMDS) in the presence of a catalyst.
- Glycosylation Reaction: The silylated nucleobase is then coupled with **D-Xylofuranose**,
 1,2,3,5-tetraacetate in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) in an anhydrous organic solvent. This reaction forms the N-glycosidic bond.
- Deprotection: The acetyl protecting groups on the sugar moiety are removed, typically by treatment with a base such as sodium methoxide in methanol.
- Purification: The final nucleoside analogue is purified using techniques such as column chromatography or recrystallization.

Visualizations

Diagram 1: Synthesis of **D-Xylofuranose**, **1,2,3,5-tetraacetate**

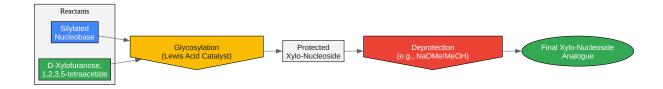




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Caption: Workflow for the synthesis of **D-Xylofuranose**, **1,2,3,5-tetraacetate**.

Diagram 2: Application in Xylo-Nucleoside Synthesis



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Caption: General workflow for the synthesis of a xylo-nucleoside analogue.

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